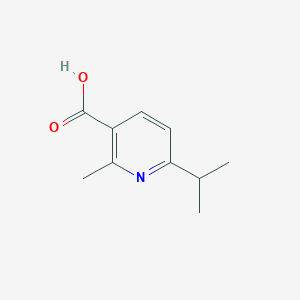![molecular formula C14H16N2O2S2 B2438170 3-((6,7-二氢-5H-环戊[4,5]噻吩并[2,3-d]嘧啶-4-基)硫代)丙酸乙酯 CAS No. 304684-53-5](/img/structure/B2438170.png)
3-((6,7-二氢-5H-环戊[4,5]噻吩并[2,3-d]嘧啶-4-基)硫代)丙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate: is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclopenta[4,5]thieno[2,3-d]pyrimidin core, which is a type of heterocyclic aromatic system, and a thioether linkage, making it a valuable subject for research in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One common method involves the use of microwave irradiation to facilitate the reaction between cyclopentanone, malononitrile, and elemental sulfur in ethanol[_{{{CITATION{{{1{Facile Microwave-Assisted Synthesis of 6, 7-Dihydro-5 H -cyclopenta [4 ...](https://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc201801009). This method is known for its efficiency and rapid reaction times[{{{CITATION{{{_1{Facile Microwave-Assisted Synthesis of 6, 7-Dihydro-5 H -cyclopenta 4 ....
Multicomponent Condensation: Another approach is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This method allows for the formation of various derivatives of the target compound.
Industrial Production Methods: The industrial production of this compound typically involves scaling up the microwave-assisted synthesis method due to its efficiency and cost-effectiveness. Large-scale reactors equipped with microwave technology are used to ensure consistent quality and yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or alcohols.
Reduction: Reduced forms of the compound, such as alcohols or amines, can be obtained.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Chemistry: This compound is used in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals. Biology: It serves as a building block in the synthesis of biologically active molecules, potentially leading to new therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases. Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.
作用机制
Target of Action
Compounds with structures similar to “ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate” and “ethyl 3-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}propanoate” often target enzymes or receptors involved in cellular signaling pathways .
Mode of Action
These compounds might interact with their targets by binding to the active site or allosteric sites, thereby modulating the activity of the target .
Biochemical Pathways
The interaction of these compounds with their targets could affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on various factors such as their chemical structure, solubility, stability, and the presence of functional groups that can be metabolized by the body .
Result of Action
The molecular and cellular effects of these compounds’ action would depend on the specific pathways they affect. This could range from changes in cell growth and proliferation to alterations in cell death mechanisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of these compounds .
相似化合物的比较
Ethyl 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl)acetate
2-((2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)ethanol
2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanol
Uniqueness: Ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate stands out due to its specific structural features, such as the presence of the ethyl group and the thioether linkage, which may confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate in scientific research and its potential applications across various fields. Further studies are essential to unlock its full potential and explore its practical uses.
属性
IUPAC Name |
ethyl 3-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-18-11(17)6-7-19-13-12-9-4-3-5-10(9)20-14(12)16-8-15-13/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAORBVOYCXAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC=NC2=C1C3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
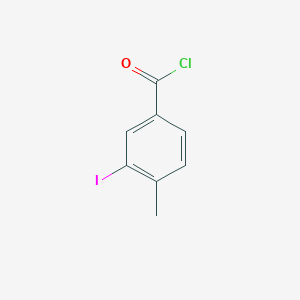

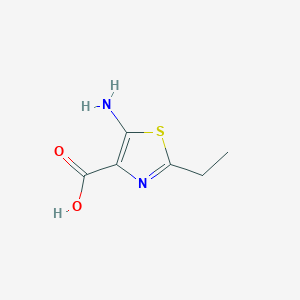
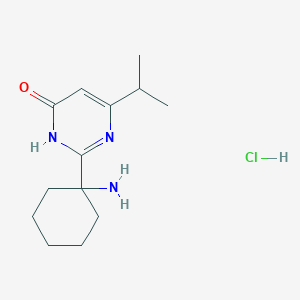


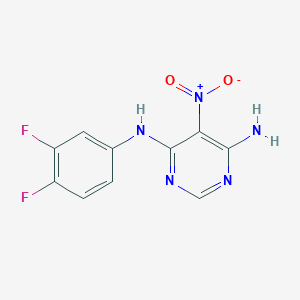
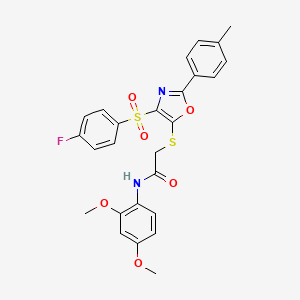
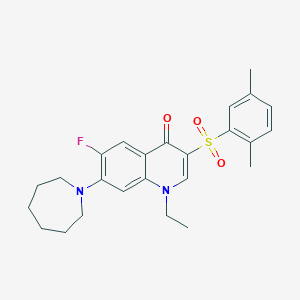
![N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2438106.png)

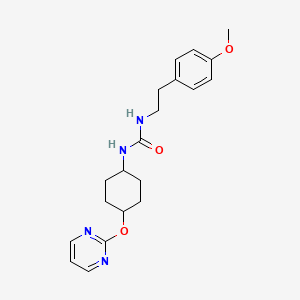
![6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2438109.png)
